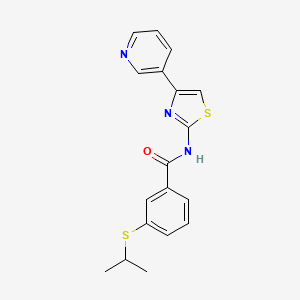

3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Description

3-(Isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with an isopropylthio group at the 3-position of the benzene ring. The compound’s thiazole ring is further functionalized with a pyridin-3-yl group at the 4-position (Figure 1). Its molecular formula is C₁₈H₁₈N₃OS₂, with a molecular weight of 356.5 g/mol.

The isopropylthio (S-C₃H₇) group confers moderate lipophilicity, while the pyridinyl-thiazole moiety may enhance binding affinity to biological targets, such as kinases or receptors. Current evidence suggests structural similarities to kinase inhibitors like imatinib and nilotinib, though direct biological data for this compound remain unexplored .

Properties

IUPAC Name |

3-propan-2-ylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-12(2)24-15-7-3-5-13(9-15)17(22)21-18-20-16(11-23-18)14-6-4-8-19-10-14/h3-12H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFUPJLLNCAGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

3-(isopropylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a complex organic compound with a benzamide core, an isopropylthio group, and a pyridinyl-thiazolyl moiety. Classified as a thiazole derivative, this compound is known for its diverse biological activities, especially in medicinal chemistry, and has potential applications in cancer treatment and materials science.

Note: While the query specifies the pyridin-3-yl form, some search results refer to the pyridin-4-yl form. Where the search results do not specify, information about the pyridin-4-yl form is included, but it is important to note the difference.

Structure and Properties

The molecular formula for 3-(isopropylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is , with a molecular weight of 355.5 g/mol. Key chemical properties include the potential for interactions with biomolecules due to its diverse functional groups. Compounds with similar structures typically exhibit specific chemical behaviors under various conditions and have interactions with biological systems.

Chemical Reactions

3-(isopropylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide may participate in chemical reactions typical of thiazole and benzamide derivatives, which are significant for modifying the compound's properties and enhancing its biological activity or solubility.

The mechanism of action for 3-(isopropylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide primarily involves its interaction with specific protein targets implicated in cell proliferation pathways. Experimental studies indicate that modifications to either the thiazole or benzamide moieties can significantly affect biological activity, underscoring the importance of structural optimization in drug design. A related compound, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2amine derivative, has been identified as a protein kinase inhibitor useful in treating cell proliferative diseases, especially cancers, by inhibiting CDK4 and/or CDK6 activity .

Applications

- Cancer Treatment: Thiazole derivatives are known for their diverse biological activities, making them valuable in pharmaceutical development. A novel class of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2amine derivatives are suitable for use in the prevention and/or treatment of proliferative cell diseases and conditions including cancers .

- Materials Science: This compound exemplifies how structural diversity can lead to significant biological implications, making it a valuable subject for ongoing research across multiple scientific disciplines.

- Research: The product is for non-human research only and not for therapeutic or veterinary use.

Mechanism of Action

The mechanism of action of 3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Differences :

- The target compound’s isopropylthio group provides steric bulk and moderate electron-donating effects, contrasting with the electron-withdrawing chlorine substituents in 4d and 4e.

- The pyridin-3-yl group on the thiazole is conserved across analogs, suggesting its critical role in molecular interactions.

Sulfonyl vs. Thioether Substituents

Compounds in and replace the isopropylthio group with isopropylsulfonyl (SO₂-C₃H₇), significantly altering physicochemical properties:

- Polarity : Sulfonyl groups increase polarity and aqueous solubility due to strong electron-withdrawing effects.

- Molecular Weight : The sulfonyl analog (, C₂₀H₂₀N₂O₃S₂) has a molecular weight of 400.5 g/mol , 44 g/mol higher than the target compound, primarily due to additional oxygen atoms.

Fluorinated Benzamide Derivatives

highlights fluorinated analogs (e.g., 1040654-69-0) with a 4-fluorobenzamide core. Fluorine’s electronegativity enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes. In contrast, the target compound’s isopropylthio group may prioritize steric interactions over electronic effects, suggesting divergent therapeutic applications .

Comparison with Kinase Inhibitors

Imatinib, nilotinib, and dasatinib () share structural motifs with the target compound, such as:

- Thiazole or pyrimidine rings for target binding.

- Benzamide or pyridine groups for scaffold stability.

Divergences :

- Kinase inhibitors feature extended aromatic systems (e.g., imatinib’s pyrimidine-phenylamine tail), increasing molecular weight (>500 g/mol) and complexity.

- The target compound’s simpler structure may limit promiscuous binding but could reduce potency against specific kinases .

Biological Activity

3-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a compound belonging to the class of aryl-substituted thiazole-benzamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A benzamide core.

- An isopropylthio group attached to the benzene ring.

- A pyridin-3-yl group linked to a thiazole ring.

This unique substitution pattern may influence its biological activity by enhancing interactions with specific molecular targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole-benzamide have been shown to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation .

| Compound Class | Target | Activity |

|---|---|---|

| Thiazole-Benzamides | CDK4/CDK6 | Inhibition of cell proliferation |

The mechanism by which this compound exerts its biological effects likely involves:

- Binding Interactions : The thiazole and pyridine moieties may engage in π-π stacking and hydrogen bonding with target proteins.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, similar to other benzamide derivatives that have shown efficacy against various cancer cell lines .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- In vitro Studies : A study on thiazole-benzamide derivatives demonstrated their ability to induce cytotoxicity in various cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). These compounds were found to be more potent than the standard chemotherapeutic agent cisplatin in some cases .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the benzamide core for enhancing inhibitory activity against cancer cell lines. For example, modifications on the aromatic rings significantly affected binding affinity and potency .

Research Findings

Recent investigations into similar compounds have yielded promising results regarding their therapeutic potential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.